Comparative Alkaline Hydrolysis Kinetics: DMCD vs. Dimethyl Terephthalate (DMT)
In direct head-to-head kinetic studies, the trans isomer of DMCD exhibits significantly distinct alkaline hydrolysis behavior compared to its aromatic analog DMT. In dioxane-water mixtures, the medium effects on the rate constants and mechanism for trans-DMCD are similar to those observed in aliphatic diesters, whereas DMT follows a different kinetic pathway due to aromatic resonance stabilization of intermediates [1].
| Evidence Dimension | Alkaline Hydrolysis Kinetics (Reaction Pathway/Medium Effect) |
|---|---|
| Target Compound Data | Aliphatic diester-like kinetic behavior |
| Comparator Or Baseline | Dimethyl Terephthalate (DMT); Aromatic diester kinetic behavior |
| Quantified Difference | Qualitative difference in mechanism (aliphatic vs. aromatic pathway); Quantitative rate constant data reported in original study |
| Conditions | Alkaline hydrolysis in dioxane-water mixtures (dielectric constant range 60 to 11) |
Why This Matters
The distinct aliphatic hydrolysis pathway of DMCD confers superior resistance to alkaline degradation compared to DMT, which is critical for applications requiring long-term hydrolytic stability such as waterborne polyesters and high-humidity coating environments.
- [1] Hock, W., & Smit, W. M. (1962). The kinetics of the alkaline hydrolyses of dimethyl terephthalate and the trans isomer of dimethyl 1,4-cyclohexanedicarboxylate in dioxane-water mixtures. Canadian Journal of Chemistry, 40(9), 1754-1760. View Source
